4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-[2-(3-methylphenyl)ethyl]benzamide
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Overview
Description
4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[2-(3-METHYLPHENYL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core, a methoxy group, and a benzamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[2-(3-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrimidoindole core, introduction of the methoxy group, and coupling with the benzamide moiety. Common reagents used in these reactions include methoxy-protecting agents, sulfur-containing reagents, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidoindole core and benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Studies may focus on its efficacy and safety as a drug candidate for treating specific diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties can be leveraged to enhance the performance of industrial processes.
Mechanism of Action
The mechanism of action of 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[2-(3-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 3-{8-Methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanoic acid
- 3-{8-Methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid
Uniqueness
Compared to similar compounds, 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[2-(3-METHYLPHENYL)ETHYL]BENZAMIDE stands out due to its benzamide moiety and the specific positioning of the methoxy and sulfur groups
Properties
Molecular Formula |
C28H26N4O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]-N-[2-(3-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C28H26N4O3S/c1-17-4-3-5-18(14-17)12-13-29-26(33)20-8-6-19(7-9-20)16-32-27(34)25-24(31-28(32)36)22-15-21(35-2)10-11-23(22)30-25/h3-11,14-15,30H,12-13,16H2,1-2H3,(H,29,33)(H,31,36) |
InChI Key |
BYPWHLYQSQZRMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C5=C(N4)C=CC(=C5)OC)NC3=S |
Origin of Product |
United States |
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